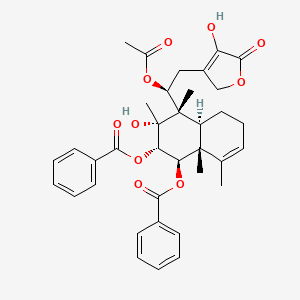
Scutebata A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scutebata A is a diterpenoid compound isolated from the plant Scutellaria barbata, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential antitumor properties, exhibiting weak cytotoxicity against certain cancer cell lines .
Applications De Recherche Scientifique
Scutebata A has several scientific research applications, including:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential antitumor activity, particularly in inducing apoptosis in cancer cells.
Mécanisme D'action
Scutebata A is a diterpenoid isolated from Scutellaria barbata, a plant traditionally used in the treatment of cancers . This compound exhibits antitumor activity and has been the subject of extensive research due to its potential therapeutic applications .
Target of Action
This compound primarily targets cancer cells, exhibiting weak cytotoxicity against the SK-BR-3 cell line
Mode of Action
This compound interacts with its targets by inducing dose-dependent apoptosis . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, this compound can effectively eliminate cancer cells .
Biochemical Pathways
The major class of proteins down-regulated by this compound are pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . By down-regulating these proteins, this compound releases the molecular brakes on apoptosis in cell death-evading cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .
Analyse Biochimique
Biochemical Properties
Scutebata A interacts with various biomolecules in the body, playing a significant role in biochemical reactions. It has been found to exhibit cytotoxic activity against certain cancer cells, such as SK-BR-3, with an IC50 value of 15.2 μM . This suggests that this compound may interact with enzymes and proteins within these cells, affecting their function and contributing to its antitumor activity.
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. Specifically, it has been found to induce dose-dependent apoptosis, particularly in cancer cells . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Scutebata A is primarily extracted from the herb Scutellaria barbata. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through extraction from the plant source.
Analyse Des Réactions Chimiques
Types of Reactions: Scutebata A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Comparaison Avec Des Composés Similaires
- Scutebarbatine A
- Scutebarbatine B
- Scutebarbatine G
Comparison: Scutebata A is unique due to its specific molecular structure and the particular pathways it influences. While similar compounds like Scutebarbatine A and Scutebarbatine B also exhibit antitumor properties, this compound’s distinct mechanism of action and selective cytotoxicity make it a compound of significant interest in cancer research .
Propriétés
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHAGJNJHZQWGU-OZWIMJHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
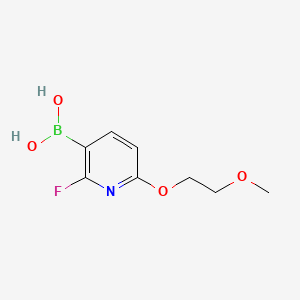
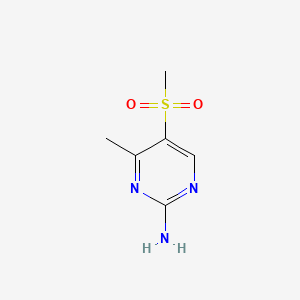

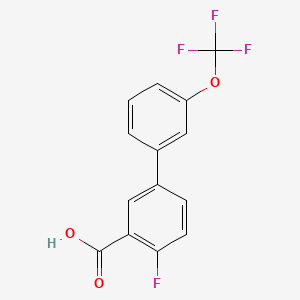
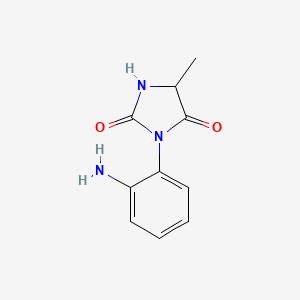
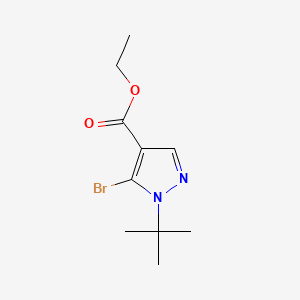
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
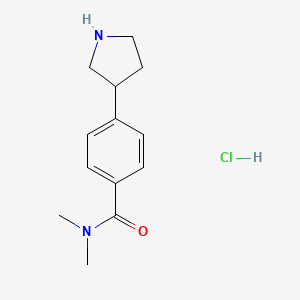

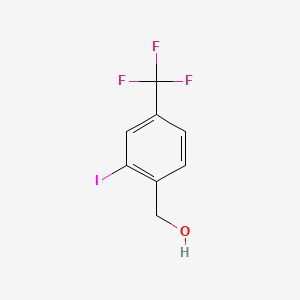
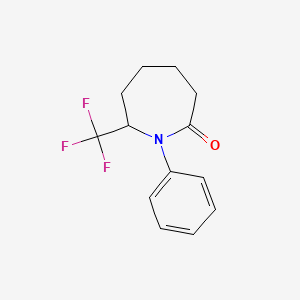
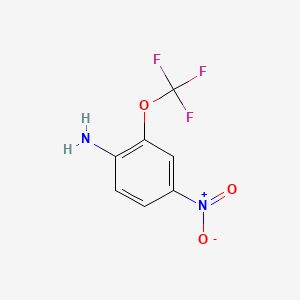
![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)

